3-(3-Acetylphenyl)phenol
Overview
Description
3-(3-Acetylphenyl)phenol is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.25 . Its IUPAC name is 1-(3’-hydroxy[1,1’-biphenyl]-3-yl)ethanone .
Synthesis Analysis
Phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A green and efficient protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The linear formula of this compound is C14H12O2 . The InChI code is 1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Biodegradation and Environmental Impact
3-(3-Acetylphenyl)phenol and similar compounds have been studied for their biodegradation potential and environmental impact. A study by Corti et al. (1995) explored the biodegradation of 4-(1-nonyl)phenol by a strain of Candida maltosa, noting the ability of the yeast to utilize phenol derivatives as a sole carbon and energy source, leading to the production of 4-acetylphenol as a degradation product (Corti et al., 1995).
Analytical Chemistry Applications
In analytical chemistry, phenols like this compound are often subjects of method development. Kovács et al. (2011) developed an analytical procedure for determining phenols in environmental water samples, highlighting the relevance of these compounds in environmental analysis (Kovács et al., 2011).
Confinement Effect Studies
Silva et al. (2012) investigated the absorption spectra of 2-acetylphenol and 4-acetylphenol, which are structurally related to this compound, in reverse micelles. This study contributes to understanding the confinement effect at the nanometer scale, which is significant in the field of nanotechnology and molecular interactions (Silva et al., 2012).
Antioxidant and Anticancer Research
Research into the potential antioxidant and anticancer properties of phenol derivatives includes the work of Patel et al. (2014), who synthesized derivatives of 1-(4-acetylphenyl)phenol and evaluated their in vitro cytotoxicity and antioxidant activity. Such studies are crucial in drug discovery and the development of new therapeutic agents (Patel et al., 2014).
Methane Production and Bioremediation
Fedorak and Hrudey (1984) researched the effects of phenol and alkyl phenolics, including compounds similar to this compound, on anaerobic methanogenesis. Understanding how these compounds affect methane production is vital for waste treatment and bioremediation strategies (Fedorak & Hrudey, 1984).
Ultrasonic Destruction in Water Remediation
Kidak and Ince (2006) reviewed the use of ultrasonic techniques for decontaminating water containing phenolic compounds like this compound. This research is part of the effort to develop methods for reducing the concentrations of harmful substances in water to safe levels (Kidak & Ince, 2006).
Mechanism of Action
Target of Action
Phenolic compounds are known to interact with a variety of biological targets. They can bind to proteins, interfere with enzymes, and interact with cell membranes . The specific targets of “3-(3-Acetylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds often exert their effects through antioxidant activity, where they neutralize harmful free radicals in the body . They can also interact with cellular signaling pathways to influence gene expression and protein synthesis .
Biochemical Pathways
Phenolic compounds can affect a variety of biochemical pathways. For example, they can inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation . They can also influence pathways involved in cell growth and apoptosis, which can have implications for cancer prevention .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are well absorbed in the gut, while others are not . Once absorbed, they can be distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can translate into a variety of health benefits. These can include reduced inflammation, protection against oxidative stress, and potential anti-cancer effects .
Action Environment
The action of phenolic compounds can be influenced by a variety of environmental factors. For example, the presence of other compounds can affect their absorption and metabolism . The pH of the environment can also influence their stability and activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .
Cellular Effects
The specific cellular effects of 3-(3-Acetylphenyl)phenol are not well-studied. Phenolic compounds are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenolic compounds are generally metabolized through the pentose phosphate, shikimate, and phenylpropanoid pathways .
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYPSRVOKBQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609915 | |
Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-02-7 | |
Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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